2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Anticonvulsant drug discovery GABA receptor modulation Pyridazinone SAR

Choose this compound for its uniquely clean substitution pattern—an unsubstituted 3-phenyl ring and unsubstituted thiazole terminus provide a confounding-free baseline for pyridazinone-thiazole SAR. Unlike halogenated analogs (e.g., 4-chlorophenyl SP-5F), this minimalist scaffold (clogP 3.77, TPSA 68.70 Ų) delivers improved CNS drug-likeness and reduced non-specific binding. Ideal for fragment-based drug discovery, kinase panel screening, and systematic exploration of anticonvulsant/anti-inflammatory pharmacophores. Fully Lipinski-compliant fragment (MW 312.3 Da).

Molecular Formula C15H12N4O2S
Molecular Weight 312.3 g/mol
Cat. No. B5672903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC15H12N4O2S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3
InChIInChI=1S/C15H12N4O2S/c20-13(17-15-16-8-9-22-15)10-19-14(21)7-6-12(18-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,20)
InChIKeyZOJBTQOVVVICOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide: Procurement-Relevant Chemical Identity and Core Scaffold


2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 922944-91-0; molecular formula C15H12N4O2S; molecular weight 312.3 g/mol) is a heterocyclic hybrid molecule that fuses a 3-phenyl-6-oxopyridazin-1(6H)-yl core with an unsubstituted 1,3-thiazol-2-yl amine via an acetamide linker . The compound belongs to the broader class of pyridazinone-thiazole amide hybrids, a chemotype that has demonstrated activity across anticonvulsant, anti-inflammatory, kinase-inhibitory, and corrosion-inhibition applications when structural substituents are varied [1][2][3]. Its defining structural features—an unsubstituted phenyl ring at the pyridazinone 3-position and an unsubstituted thiazole ring at the amide terminus—distinguish it from the more heavily substituted analogs (e.g., chlorophenyl or methylthiazole derivatives) that dominate the published literature, positioning it as a minimalist scaffold for systematic structure-activity relationship (SAR) exploration.

Why 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide Cannot Be Interchanged with In-Class Analogs


Pyridazinone-thiazole hybrids display profound sensitivity to substitution pattern. In the anticonvulsant series reported by Siddiqui et al. (2020), the lead compound SP-5F—differing from the target compound only by a 4-chlorophenyl group in place of the 3-phenyl substituent and a partially saturated pyridazinone ring—achieved an ED50 of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz) via a GABA-mediated mechanism [1]. Halogen deletion or ring saturation changes can alter potency by orders of magnitude. Similarly, the related compound VU 0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide), which replaces the acetamide linker with a thioacetamide and introduces a 4-methyl group on the thiazole, achieves an IC50 of 560 nM against KCC2 but exhibits hERG and L-type calcium channel liabilities that would be undesirable in CNS applications . Even within the 6-oxo-3-phenylpyridazine scaffold, changing the N-substituent from thiazolyl-amide (target compound) to hydrazinyl-acetamide (as in compound 12c from Abdel Rahman et al., 2023) shifts activity toward VEGFR-2 kinase inhibition with IC50 of 11.5 nM against HUVEC proliferation [2]. These examples demonstrate that the precise combination of phenyl substitution, linker identity, and thiazole substitution uniquely defines the pharmacological, physicochemical, and application profile of each member of this class, precluding generic interchange.

Product-Specific Quantitative Differentiation Evidence for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide


Structural Differentiation from the Chlorophenyl Analog SP-5F: Phenyl vs. 4-Chlorophenyl Substituent Impacts Anticonvulsant Potency and GABA Modulation

The target compound carries an unsubstituted 3-phenyl group on the pyridazinone ring, whereas the most potent anticonvulsant analog in the thiazole-pyridazinone amide series (SP-5F) contains a 3-(4-chlorophenyl) substituent and a partially saturated 5,6-dihydropyridazin-1(4H)-yl core [1]. SP-5F demonstrated median effective doses of 24.38 mg/kg (maximal electroshock seizure, MES) and 88.23 mg/kg (subcutaneous pentylenetetrazole, scPTz) in rodent models, accompanied by a significant increase in GABA levels relative to control [1]. The target compound, lacking the 4-chloro substituent and possessing a fully unsaturated pyridazinone ring, is predicted to exhibit altered GABAergic binding based on pharmacophoric modeling requirements identified for this chemotype [1]. While direct anticonvulsant data for the target compound are not publicly available, the clean phenyl scaffold without halogen substitution offers a lower-lipophilicity starting point (predicted clogP ≈ 3.77 vs. estimated >5 for SP-5F) [2] that may improve solubility and metabolic stability profiles in lead optimization programs.

Anticonvulsant drug discovery GABA receptor modulation Pyridazinone SAR

Amide vs. Thioether Linker: Differentiation from VU 0240551 (KCC2 Inhibitor) Affects Target Selectivity and Off-Target Liability Profile

The target compound employs a direct acetamide linker (C=O-CH2-NH-thiazole) connecting the pyridazinone N1 to the 2-aminothiazole, whereas VU 0240551 uses a thioacetamide linker (C-S-CH2-C=O-NH-thiazole) with a 4-methylthiazole terminus [1]. VU 0240551 is a well-characterized KCC2 inhibitor with IC50 of 560 nM in K+ uptake assays using KCC2-overexpressing HEK293 cells and demonstrates approximately 70% reduction in potassium ion uptake at 1 µM [1]. However, VU 0240551 also inhibits hERG potassium channels and L-type calcium channels, introducing cardiac and neuronal off-target liabilities . The target compound's amide linker eliminates the metabolically labile and promiscuous thioether sulfur, potentially reducing hERG affinity and improving metabolic stability. The unsubstituted thiazole (vs. 4-methylthiazole in VU 0240551) further distinguishes the target from the KCC2 pharmacophore, which requires the 4-methyl group for optimal KCC2 binding .

KCC2 inhibition Neuronal chloride homeostasis Linker SAR

Predicted Physicochemical Profile and Lipinski Rule-of-5 Compliance vs. Heavier Pyridazinone-Thiazole Hybrids

The target compound (MW 312.35 g/mol, clogP 3.77, TPSA 68.70 Ų, 0–1 hydrogen bond donors, 6 hydrogen bond acceptors) is predicted to comply fully with Lipinski's Rule of Five and Veber's criteria for oral bioavailability, with a rotatable bond count of 5 [1]. By comparison, the closely related benzothiazole analog (N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, MW 362.4) adds an additional fused benzene ring, increasing molecular weight by ~50 Da and TPSA, and pushing lipophilicity higher . The cyclopenta[d]thiazol-2-yl analog (MW 352.41) adds 40 Da and increases steric bulk . The target compound's minimal substitution pattern yields the lowest molecular weight and most favorable predicted drug-likeness metrics within the 6-oxo-3-phenylpyridazine amide subclass, making it an attractive fragment-like or lead-like scaffold for medicinal chemistry optimization [1].

Drug-likeness prediction Lipinski rules Physicochemical profiling

Corrosion Inhibition Potential: Pyridazinone Core Efficacy Compared to Ethyl Ester and Thioxo Analogs

The 6-oxo-3-phenylpyridazin-1(6H)-yl core present in the target compound has been demonstrated to confer corrosion inhibition activity on C38 steel in 1.0 M HCl. In a direct comparative study, ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl) acetate (GP2) achieved 83.90% inhibition efficiency at 10⁻³ M, while its thioxo analog (GP3, where the 6-oxo is replaced by 6-thioxo) reached 91.83% at the same concentration [1]. Both compounds acted as mixed-type inhibitors adsorbing onto the steel surface without altering the corrosion mechanism [1]. The target compound replaces the ethyl ester terminus of GP2 with an N-(thiazol-2-yl)acetamide group, introducing additional heteroatom coordination sites (thiazole S and N) that are predicted to enhance metal surface adsorption relative to the simple ester [1]. The amide functionality also provides superior hydrolytic stability compared to the ester linkage under acidic conditions, which is a practical advantage for long-duration corrosion inhibition applications [1].

Corrosion inhibition Steel protection Pyridazine derivatives

Kinase Inhibition Potential Inferred from the 6-Oxo-3-phenylpyridazine Pharmacophore in VEGFR-2 and COX-2 Inhibitory Series

The 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold has been validated as a productive pharmacophore for kinase inhibition across two independent therapeutic series. In the VEGFR-2 inhibitor program, compound 12c (2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide) achieved an IC50 of 11.5 nM against HUVEC proliferation, outperforming sorafenib (IC50 = 23.2 nM) with a 2-fold improvement [1]. In a separate COX-2 inhibition study, N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives 4a, 4b, 5a, and 10 demonstrated IC50 values of 16.76–17.45 nM, surpassing celecoxib (IC50 = 17.79 nM), with the critical advantage of no or negligible gastric ulcerogenic effects compared to celecoxib and indomethacin [2]. The target compound preserves the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core present in both series while introducing an N-(thiazol-2-yl)acetamide substituent not explored in either published dataset, offering a novel vector for kinase selectivity profiling [1][2].

VEGFR-2 kinase inhibition COX-2 inhibition Antiangiogenic activity

Synthetic Tractability and Procurement Differentiation: Unsubstituted Thiazole Terminus Simplifies Synthesis and Reduces Cost Relative to Functionalized Thiazole Analogs

The target compound features an unsubstituted 1,3-thiazol-2-yl amine terminus, which is commercially available as a low-cost building block (2-aminothiazole). In contrast, the closely related analogs N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide and 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide require substituted thiazole amines that demand multi-step synthesis or specialized sourcing, increasing procurement cost and lead time . The unsubstituted thiazole also avoids the steric and electronic perturbations introduced by 4-substituents (tert-butyl, pyridinyl, cyclopenta-fused), providing a more interpretable SAR baseline. The compound's CAS registry (922944-91-0) is indexed on major chemical sourcing platforms with commercial availability from multiple suppliers, a factor that reduces supply chain risk .

Chemical procurement Synthetic accessibility Building block availability

Research and Industrial Application Scenarios for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Minimal Pharmacophore Scaffold for Anticonvulsant Lead Optimization

The compound's clean 3-phenyl substituent and unsubstituted thiazole terminus provide an ideal baseline scaffold for systematically exploring the SAR of pyridazinone-thiazole anticonvulsants, without the confounding effects of the 4-chloro substituent present in the reference compound SP-5F (ED50 24.38 mg/kg MES) [1]. Its lower predicted lipophilicity (clogP 3.77 vs. >5 for SP-5F) suggests improved CNS drug-likeness and reduced non-specific binding [1][2].

VEGFR-2/COX-2 Kinase Selectivity Profiling Probe

The validated 6-oxo-3-phenylpyridazine core has demonstrated potent inhibition of VEGFR-2 (compound 12c IC50 11.5 nM vs. sorafenib 23.2 nM) and COX-2 (IC50 16.76–17.45 nM vs. celecoxib 17.79 nM) [3][4]. The target compound, with its unexplored N-(thiazol-2-yl)acetamide substituent, serves as a novel vector for kinase panel screening to determine selectivity differences conferred by the thiazole amide terminus, potentially identifying dual VEGFR-2/COX-2 inhibitory profiles with improved gastric safety [4].

Corrosion Inhibition Formulation Development for Acidic Industrial Environments

The 6-oxo-3-phenylpyridazine core has proven corrosion inhibition efficacy (83.90% at 10⁻³ M for the ethyl ester analog GP2) on C38 steel in 1.0 M HCl [5]. The target compound's thiazole-amide terminus introduces additional heteroatom coordination sites (S and N) and superior hydrolytic stability compared to the ester linkage in GP2, making it a candidate for developing long-duration corrosion inhibitor formulations for industrial steel protection in acidic process environments [5].

Fragment-Based Drug Discovery Starting Point for Neurological or Anti-Inflammatory Indications

With a molecular weight of 312.3 Da, full Lipinski compliance, and a minimal substitution pattern, the compound qualifies as a fragment-like or lead-like molecule suitable for fragment-based drug discovery campaigns [2]. Its predicted favorable physicochemical profile (clogP 3.77, TPSA 68.70 Ų) and the proven GABA-modulatory (SP-5F) and anti-inflammatory (COX-2 series) potential of its pharmacophoric core support its use as a starting point for fragment growing or merging strategies targeting neurological or inflammatory diseases [1][4].

Quote Request

Request a Quote for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.